N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
Overview
Description
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a useful research compound. Its molecular formula is C8H7N3OS and its molecular weight is 193.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine and its derivatives have been extensively studied for their reactivity in chemical syntheses. For example, Gein and Mar'yasov (2015) investigated the reactions of related compounds with hydrazine, phenylhydrazine, and hydroxylamine, leading to the formation of various pyrazolines and oximes (Gein & Mar'yasov, 2015). Similarly, the work by Roman (2013) demonstrates the use of a ketonic Mannich base derived from 2-acetylthiophene, a structurally similar compound, in various alkylation and ring closure reactions, further highlighting the chemical versatility of these compounds (Roman, 2013).
Antimicrobial Activity
Compounds containing this compound structure have shown promise in antimicrobial applications. Ashok et al. (2016) synthesized hybrid compounds containing this moiety and tested their antimicrobial activity, demonstrating significant efficacy against certain fungal and bacterial strains (Ashok et al., 2016).
Antitumor Activity
Research into the antitumor potential of this compound derivatives has been conducted. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated them as anti-tumor agents, finding several compounds with promising IC50 values against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Crystal Structure Analysis
Studies have also focused on understanding the crystal structures of these compounds. Ossai et al. (2020) investigated Schiff bases derived from 4-aminoantipyrine, which is structurally related, to understand their crystallography, molecular docking, and potential as cyclooxygenase-2 inhibitors (Ossai et al., 2020).
Photochromic Properties
The photochromic properties of Schiff base compounds containing the pyrazolone ring, which are structurally related to this compound, have been studied by Surati and Shah (2015). They observed a photo-induced intermolecular hydrogen bonding in these compounds under UV irradiation, showing potential for molecular switching applications (Surati & Shah, 2015).
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial and antitumor properties . They have been tested against various strains such as Staphylococcus aureus and Cryptococcus neoformans .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in their antimicrobial and antitumor properties
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes , suggesting that this compound may also interact with specific enzymes in biochemical pathways
Result of Action
Similar compounds have shown antimicrobial and antitumor properties , suggesting that this compound may also have similar effects
Properties
IUPAC Name |
(NZ)-N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-10-5-6-4-9-11-8(6)7-2-1-3-13-7/h1-5,12H,(H,9,11)/b10-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGLVUYIQYANLK-YHYXMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=C(C=NN2)/C=N\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.